molecular formula C12H17ClN2O2S B2470674 2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide CAS No. 2411223-55-5

2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide

Cat. No. B2470674
CAS RN: 2411223-55-5
M. Wt: 288.79
InChI Key: VOSAYOXSJVHQOR-UHFFFAOYSA-N
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Description

“2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazole derivatives can be greatly affected by the substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Future Directions

Thiazoles continue to draw the attention of chemists due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives with variable substituents to evaluate their biological activities and therapeutic potential .

properties

IUPAC Name

2-chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-8-7-18-11(14-8)12(3-5-17-6-4-12)15-10(16)9(2)13/h7,9H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSAYOXSJVHQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCOCC2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide

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